1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one
Description
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a bromomethyl group at the ortho position and a fluorine substituent at the para position on the benzene ring. The propanone chain includes a chlorine atom at the β-position (Figure 1). The fluorine atom’s electron-withdrawing nature likely influences the electronic environment of the aromatic ring, modulating reactivity and stability.
Properties
Molecular Formula |
C10H9BrClFO |
|---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-fluorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5H2,1H3 |
InChI Key |
FANJAOLWJQQKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1F)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the fluorophenyl and chloropropanone groups. For example, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For instance, the use of bromine in carbon tetrachloride as a solvent has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group .
Scientific Research Applications
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can participate in aromatic interactions, while the chloropropanone moiety can undergo various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
1-(2-(Bromomethyl)-6-(methylthio)phenyl)-2-chloropropan-1-one
- Structural difference : The para position bears a methylthio (SMe) group instead of fluorine.
- Electronic impact: SMe is a weaker electron-donating group compared to fluorine’s strong electron-withdrawing effect.
- Steric impact : The bulkier SMe group may introduce steric hindrance, slowing reactions at the bromomethyl site compared to the fluorine-substituted analog.
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- Core structure: Pyrazolone ring vs. propanone.
- Bromomethyl reactivity : The bromomethyl group in this pyrazolone derivative is part of a fused heterocyclic system. LC/MS data (m/z 381 [M+H]+) indicates a higher molecular weight compared to the target compound, but the electron-withdrawing pyrazolone core may enhance bromomethyl reactivity similarly to fluorine’s effect.
- Synthetic relevance : Synthesized via Procedure A4, suggesting compatibility with methodologies applicable to the target compound.
Halogenated Benzene Derivatives
1-(Bromomethyl)-2,4-dimethyl-5-nitrobenzene
- Substituents : Nitro (strong EWG), bromomethyl, and methyl groups.
- Reactivity : The nitro group’s electron-withdrawing effect may activate the bromomethyl site for substitution more effectively than fluorine. However, steric hindrance from methyl groups could offset this advantage.
4-(Bromomethyl)-2-methyl-1-(trifluoromethyl)benzene
- Substituents : Trifluoromethyl (CF₃, strong EWG) and bromomethyl.
Data Table: Structural and Functional Comparison
Biological Activity
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is a halogenated organic compound with potential biological significance. Its structure, characterized by bromine, fluorine, and chlorine substituents, suggests a variety of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8BrClF O
- Molecular Weight : Approximately 279.53 g/mol
- Appearance : White solid
The presence of halogen atoms in the compound enhances its reactivity, making it a candidate for various biological applications.
The biological activity of halogenated compounds can be attributed to several mechanisms:
- Enzyme Inhibition : The chloropropanone moiety may interact with nucleophilic sites in enzymes, leading to inhibition.
- Protein Modification : The reactivity of the bromomethyl group suggests potential covalent bonding with thiol groups in proteins, which could alter protein function.
- Cell Membrane Interaction : The lipophilicity introduced by halogen substituents may enhance cell membrane penetration, facilitating intracellular effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(2-(Bromomethyl)-5-iodophenyl)-2-chloropropan-1-one | Antimicrobial, anticancer | Enzyme inhibition and protein modification |
| 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | Anticancer | Interaction with adenosine receptors and enzyme inhibition |
The table above highlights that compounds sharing similar structural features often exhibit overlapping biological activities.
Case Studies and Research Findings
Although specific studies on this compound are scarce, research on related compounds provides valuable insights:
- Antimicrobial Activity : Compounds with bromomethyl and chlorinated groups have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that halogenated phenyl derivatives can inhibit bacterial growth effectively.
- Anticancer Properties : Research indicates that halogenated ketones can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- In Vivo Studies : Animal models have been utilized to assess the toxicity and pharmacokinetics of similar compounds. For example, studies involving B6C3F1 mice have shown that certain halogenated compounds lead to elevated liver tumor incidences when administered over extended periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
